2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide
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Overview
Description
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide, also known as Compound A, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A involves the inhibition of the activity of the enzyme PARP-1. This enzyme is involved in the repair of DNA damage, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of PARP-1.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A in lab experiments is its potential as a cancer treatment. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A. One area of research could focus on optimizing its use as a cancer treatment, potentially in combination with other drugs. Another area of research could focus on identifying the specific types of cancer that are most responsive to 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A. Additionally, further research could be done to better understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This compound is then reacted with 2-amino-3-chlorothiophene-2-carboxylic acid to form 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A.
Scientific Research Applications
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide A has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
properties
IUPAC Name |
2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-16-4-2-1-3-15(16)17(21)20(13-7-5-12(19)6-8-13)14-9-10-24(22,23)11-14/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUKYBGNVOSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide |
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